![molecular formula C16H12Cl2N4OS B4627010 1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4627010.png)
1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
Descripción general
Descripción
The compound is a complex organic molecule featuring a core 1,2,4-triazole ring substituted with various functional groups that contribute to its unique chemical and physical properties. Its synthesis and analysis are of interest in the fields of organic and medicinal chemistry due to its potential applications and interactions.
Synthesis Analysis
The synthesis of similar triazole derivatives often involves the reaction of thiol compounds with halogenated ketones or aldehydes under specific conditions. For example, a related compound, 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone, was prepared through the reaction of 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and 2-bromo-1-(2,4-dichlorophenyl)ethanone, showcasing weak intermolecular hydrogen bonds forming zigzag chains (Xu et al., 2005).
Molecular Structure Analysis
Triazole derivatives demonstrate a wide range of molecular geometries and intermolecular interactions. For instance, studies on similar compounds reveal that triazole rings can make significant dihedral angles with adjacent benzene rings, affecting their molecular shape and potential binding properties (Inkaya et al., 2013).
Chemical Reactions and Properties
Triazole compounds are known for their versatile chemical reactivity, enabling them to undergo various chemical transformations, such as coupling reactions with active –CH2- containing compounds to afford novel triazine derivatives. This reactivity opens pathways for creating a broad spectrum of heterocyclic compounds with potential biological activities (Attaby et al., 2006).
Physical Properties Analysis
The physical properties of triazole derivatives, including solubility, melting points, and crystalline structures, are crucial for their application in chemical synthesis and potential pharmaceutical development. For example, the crystal structure analysis provides insights into the compound's stability and reactivity, guiding further modifications to enhance its properties (Ekici et al., 2014).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as acidity, basicity, and nucleophilicity, are influenced by their molecular structure. These properties are critical in dictating the compounds' behavior in biological systems and their potential as therapeutic agents. Detailed spectroscopic and computational studies help elucidate these properties, providing a foundation for designing compounds with desired chemical and pharmacological profiles (Abdel-Wahab et al., 2023).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has delved into the synthesis and structural characterization of compounds related to 1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone, emphasizing the creation of heterocyclic compounds with potential antiviral, anticancer, and antimicrobial activities. For instance, Attaby et al. (2006) detailed the synthesis of heterocyclic compounds with antiviral activities, focusing on their structural elucidation and potential applications (Attaby, Elghandour, Ali, & Ibrahem, 2006). Similarly, Xu et al. (2005) explored the crystal structure of a related compound, providing foundational knowledge for further studies on its interactions and applications (Xu, Yu, Yin, Zhou, & Yang, 2005).
Catalytic and Chemical Reactions
Research also investigates the compound's role in catalysis and chemical reactions, potentially leading to new synthetic pathways and applications in material science. Sun et al. (2007) detailed the synthesis and catalytic behavior of iron and cobalt complexes bearing related structures, emphasizing their potential in polymerization and other chemical processes (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).
Antimicrobial and Antifungal Applications
The compound and its derivatives have been studied for their antimicrobial and antifungal properties, indicating potential use in the development of new treatments for infections. Liu et al. (2007) synthesized 1H-1,2,4-triazole derivatives containing pyridine units, evaluating their antibacterial and plant growth regulatory activities, highlighting the broad application range of such compounds (Liu, Tao, Dai, Jin, & Fang, 2007).
Material Science and Corrosion Inhibition
Further research explores the application of related compounds in material science, particularly as corrosion inhibitors, demonstrating the compound's versatility beyond biological applications. Jawad et al. (2020) conducted a study on the synthesis of a triazole derivative as a corrosion inhibitor, complemented by density functional theory (DFT) calculations, showing its effectiveness in protecting metals in corrosive environments (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-22-15(11-3-2-6-19-8-11)20-21-16(22)24-9-14(23)10-4-5-12(17)13(18)7-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLMUQRQISUAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



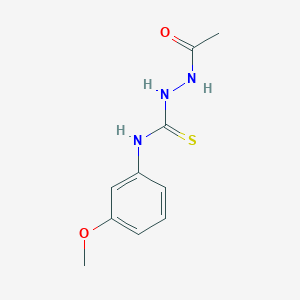
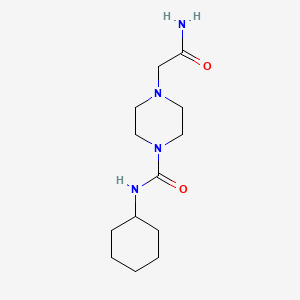
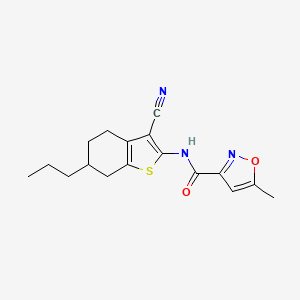
![2-[(4-ethyl-5-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4626943.png)
![3,3'-[1,4-phenylenebis(methylenethio)]bis(5-isopropyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4626946.png)
![ethyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B4626953.png)
![1-[(4-methylbenzyl)sulfonyl]azepane](/img/structure/B4626960.png)
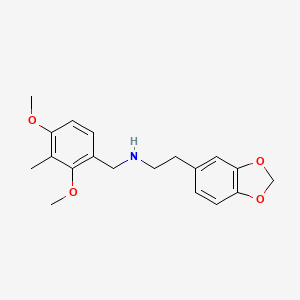
![7-(2-furyl)-3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4626979.png)
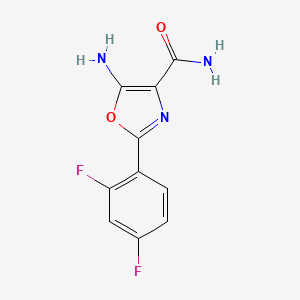
![4-(4-chlorophenyl)-3-(3-methoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4626987.png)
![2-methyl-4-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4627013.png)
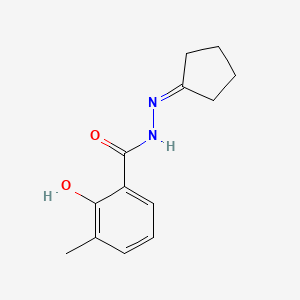
![N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}hexanamide](/img/structure/B4627025.png)